molecular formula C8F12N2 B15386933 Dodecafluorooctanedinitrile CAS No. 3885-85-6

Dodecafluorooctanedinitrile

Cat. No.: B15386933
CAS No.: 3885-85-6
M. Wt: 352.08 g/mol
InChI Key: CLGMEIXIBHABPK-UHFFFAOYSA-N
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Description

Dodecafluorooctanedinitrile (C₈F₁₂N₂) is a highly fluorinated aliphatic dinitrile compound. Its structure consists of an eight-carbon chain with twelve fluorine atoms and two terminal nitrile (-CN) groups. The fluorine atoms contribute to its low surface energy and resistance to oxidation, while the nitrile groups enable reactivity in polymerization or crosslinking processes.

Properties

CAS No.

3885-85-6

Molecular Formula

C8F12N2

Molecular Weight

352.08 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorooctanedinitrile

InChI

InChI=1S/C8F12N2/c9-3(10,1-21)5(13,14)7(17,18)8(19,20)6(15,16)4(11,12)2-22

InChI Key

CLGMEIXIBHABPK-UHFFFAOYSA-N

Canonical SMILES

C(#N)C(C(C(C(C(C(C#N)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Biological Activity

Dodecafluorooctanedinitrile (DFODN) is a fluorinated compound that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article aims to provide an in-depth analysis of the biological activity of DFODN, including its mechanisms of action, relevant case studies, and a summary of research findings.

Chemical Structure and Properties

This compound is characterized by its fully fluorinated carbon chain, which contributes to its stability and lipophilicity. The molecular formula is C8F12N2C_8F_{12}N_2, and its structure consists of two cyano groups (-CN) flanked by a chain of carbon atoms fully substituted with fluorine atoms.

Mechanisms of Biological Activity

The biological activity of DFODN can be attributed to several mechanisms:

  • Cytotoxicity : Research indicates that fluorinated compounds often exhibit potent cytotoxic effects against various cancer cell lines. The presence of fluorine atoms enhances the compound's ability to disrupt cellular processes, potentially leading to apoptosis in malignant cells.
  • Inhibition of Glycolysis : Similar to other fluorinated derivatives, DFODN may inhibit glycolytic pathways, which are often upregulated in cancerous tissues. This inhibition can lead to reduced energy availability for rapidly proliferating cells.
  • Interaction with Biological Targets : DFODN may interact with key enzymes involved in metabolic pathways, altering their activity and thereby impacting cellular metabolism.

Case Studies

  • Cytotoxic Effects on Cancer Cells : A study evaluated the cytotoxic effects of DFODN on glioblastoma multiforme (GBM) cells. The results indicated a significant reduction in cell viability at low concentrations, suggesting that DFODN could be a candidate for targeted cancer therapy .
  • Glycolytic Inhibition : In vitro experiments demonstrated that DFODN effectively inhibited hexokinase activity, a key enzyme in the glycolytic pathway. This inhibition was more pronounced under hypoxic conditions, which are often present in tumor microenvironments .
  • Multitarget Ligand Profiles : Analysis of DFODN's interaction with various biological targets revealed its potential as a multitarget ligand. This property could enhance its therapeutic efficacy by simultaneously modulating multiple pathways involved in disease progression .

Data Tables

The following table summarizes key findings from various studies on the biological activity of DFODN:

Study FocusFindingsReference
Cytotoxicity in GBM CellsSignificant reduction in cell viability at low concentrations
Glycolytic Pathway InhibitionEffective inhibition of hexokinase under hypoxic conditions
Multitarget Ligand InteractionPotential as a multitarget ligand with diverse biological effects

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Fluorinated Nitriles and Dinitriles

A meaningful comparison requires evaluating compounds with similar fluorination, chain length, and functional groups. Below is a hypothetical data table comparing Dodecafluorooctanedinitrile to analogous compounds:

Compound Formula Boiling Point (°C) Thermal Stability Applications
This compound C₈F₁₂N₂ ~250 (estimated) Extremely high Specialty polymers, lubricants
Perfluorohexanenitrile C₆F₁₃N 130 High Solvents, surfactants
Trifluoroacetonitrile CF₃CN -20 Moderate Chemical synthesis, fluorinated coatings
Decafluoroadiponitrile C₆F₁₀N₂ 180 High Electrolytes, flame retardants

Key Findings:

Fluorination Degree : this compound’s high fluorine content (12 F atoms) surpasses shorter-chain analogs like perfluorohexanenitrile (13 F but shorter chain), enhancing its thermal and chemical resistance .

Chain Length : Longer carbon chains (e.g., C₈ vs. C₆ in decafluoroadiponitrile) improve hydrophobicity and lubricity but may reduce solubility in polar solvents.

Functional Groups: The dual nitrile groups in this compound enable crosslinking in polymers, unlike mono-nitrile analogs like trifluoroacetonitrile.

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